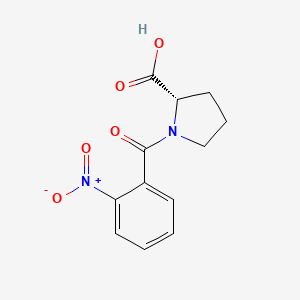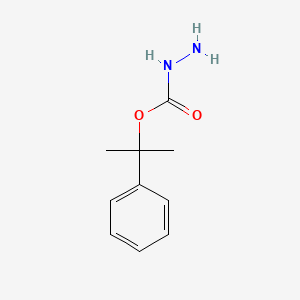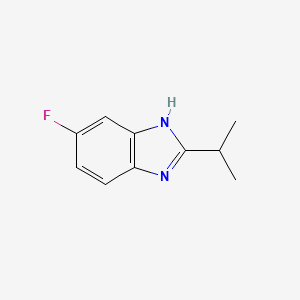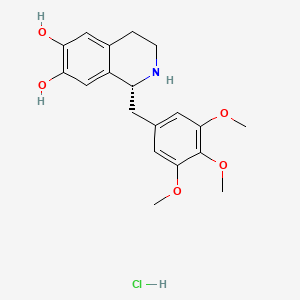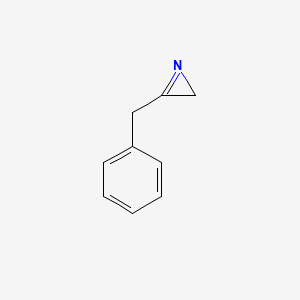
3-Benzyl-2H-azirine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-2H-azirine is a heterocyclic organic compound characterized by a three-membered ring containing one nitrogen atom. This compound is part of the azirine family, known for their high ring strain and reactivity. The benzyl group attached to the azirine ring enhances its stability and reactivity, making it a valuable intermediate in organic synthesis.
Synthetic Routes and Reaction Conditions:
Neber Rearrangement: One of the classical methods for synthesizing 2H-azirines, including this compound, involves the Neber rearrangement.
Thermolysis of Vinyl Azides: Another common method involves the thermolysis of vinyl azides.
Oxidative Cyclization of Enamine Precursors: This method involves the oxidative cyclization of enamine derivatives under specific conditions to yield azirines.
Industrial Production Methods:
Types of Reactions:
Nucleophilic Addition: this compound can undergo nucleophilic addition reactions due to the electrophilic nature of the azirine ring.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming larger ring systems.
Oxidation and Reduction: It can be oxidized to form aziridines or reduced to form other nitrogen-containing compounds.
Common Reagents and Conditions:
Nucleophiles: Thiophenol, amines, and other nucleophiles can add to the azirine ring under mild conditions.
Oxidizing Agents: Peroxides and other oxidizing agents can facilitate the oxidation of this compound.
Reducing Agents: Hydrogenation and other reduction methods can be used to reduce the azirine ring.
Major Products:
Aziridines: Formed through reduction reactions.
Larger Heterocycles: Formed through cycloaddition reactions.
Scientific Research Applications
3-Benzyl-2H-azirine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and as a probe in biochemical studies.
Medicine: Explored for its potential use in drug development due to its unique reactivity and stability.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Benzyl-2H-azirine involves its high ring strain and electrophilic nature, which makes it reactive towards nucleophiles. The azirine ring can interact with nucleophilic sites in biological molecules, potentially leading to covalent modifications . This reactivity is harnessed in various synthetic and biological applications.
Comparison with Similar Compounds
2H-Azirine-2-carboxylic Acid: Another member of the azirine family with similar reactivity but different functional groups.
3-Phenyl-2H-azirine: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness: 3-Benzyl-2H-azirine is unique due to the presence of the benzyl group, which enhances its stability and reactivity compared to other azirines. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry and biology .
Properties
IUPAC Name |
3-benzyl-2H-azirine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-2-4-8(5-3-1)6-9-7-10-9/h1-5H,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXFOHGTBYBVLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=N1)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50671926 |
Source


|
| Record name | 3-Benzyl-2H-azirene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18709-44-9 |
Source


|
| Record name | 3-Benzyl-2H-azirene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of using 3-benzyl-2H-azirine in asymmetric synthesis?
A: this compound serves as a valuable building block in asymmetric synthesis due to its ability to participate in enantioselective [4+2] cycloaddition reactions, specifically the aza-Diels-Alder reaction. [] This reaction allows for the construction of optically active tetrahydropyridines, which are important structural motifs found in numerous natural products and pharmaceuticals.
Q2: How does the presence of a Lewis acid catalyst influence the reaction of this compound with cyclopentadiene?
A: The study investigated the impact of various chiral Lewis acid complexes on the reaction between this compound carboxylate and cyclopentadiene. [] The Lewis acid plays a crucial role in activating the azirine, making it a more reactive dienophile. This activation enhances the reaction rate and allows for enantioselective control, leading to the formation of enantioenriched tetrahydropyridine products.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B579648.png)
![(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13R,15S,16R,17R,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-15,16,17-triol](/img/structure/B579650.png)
![[(4R,4aR,8R,8aR)-4-(hydroxymethyl)-2,6-diphenyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol](/img/structure/B579651.png)
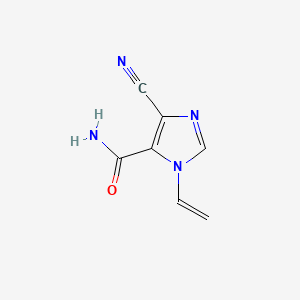
![[(2R,3R,4R,5R,6R)-5-acetamido-4,6-diacetyloxy-3-methoxyoxan-2-yl]methyl acetate](/img/structure/B579653.png)
![methyl (2S,3R,4S)-4-[(2S,5R,7S,8R,9S)-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6S)-6-acetyloxy-6-(acetyloxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-ethyloxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoate](/img/structure/B579654.png)
![propan-2-yl (2S)-3-methyl-2-[[(2S)-3-methyl-1-oxo-1-propan-2-yloxybutan-2-yl]carbamoylamino]butanoate](/img/structure/B579658.png)
![methyl 2-[(1S,2S,5R,6R,10S,13R,14R,16S)-6-(furan-3-yl)-14-hydroxy-1,5,15,15-tetramethyl-8,17-dioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-11-en-16-yl]acetate](/img/structure/B579659.png)
